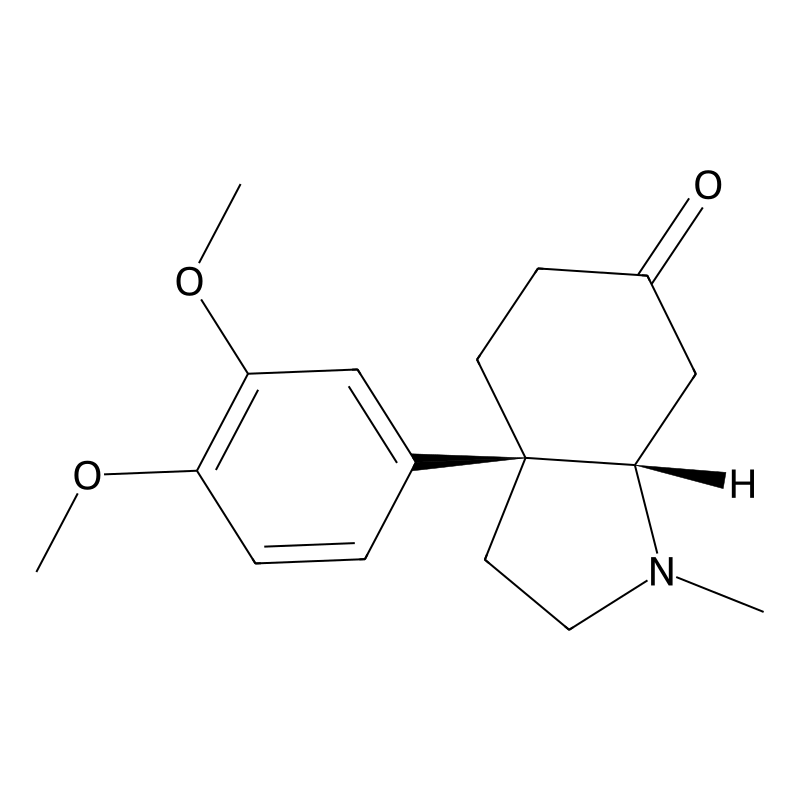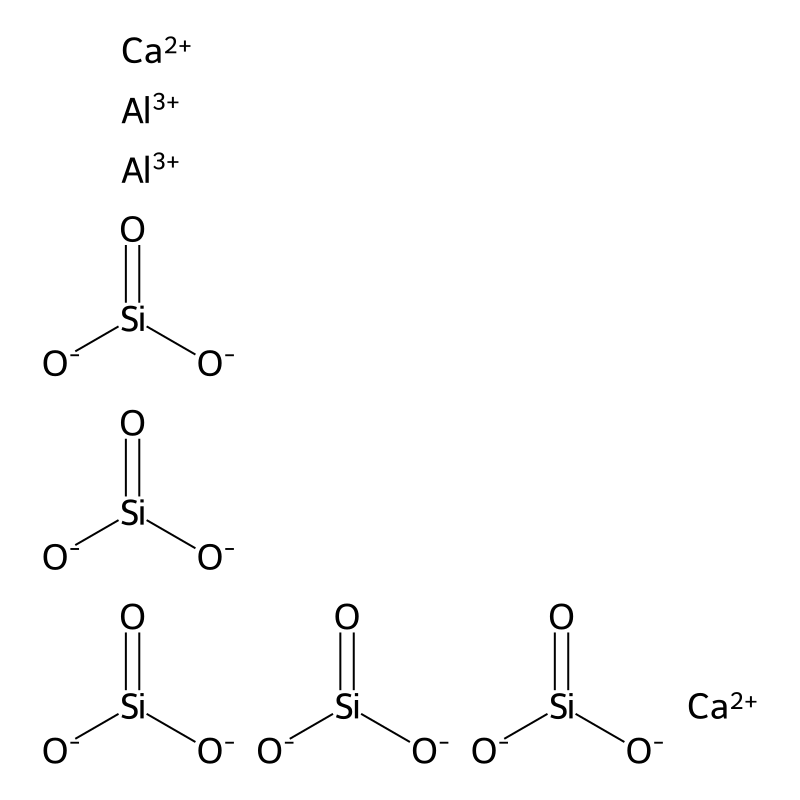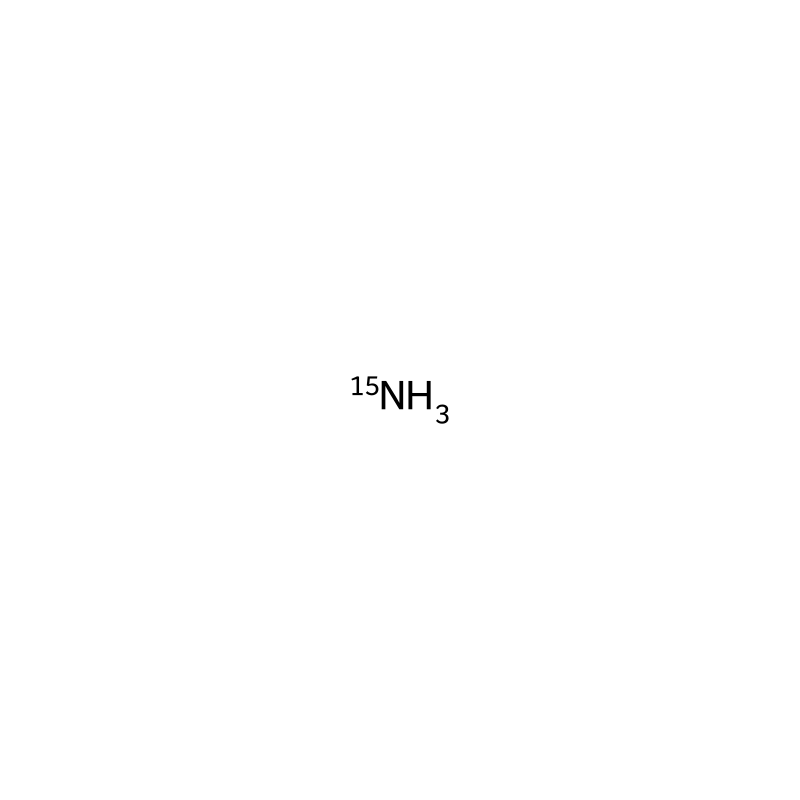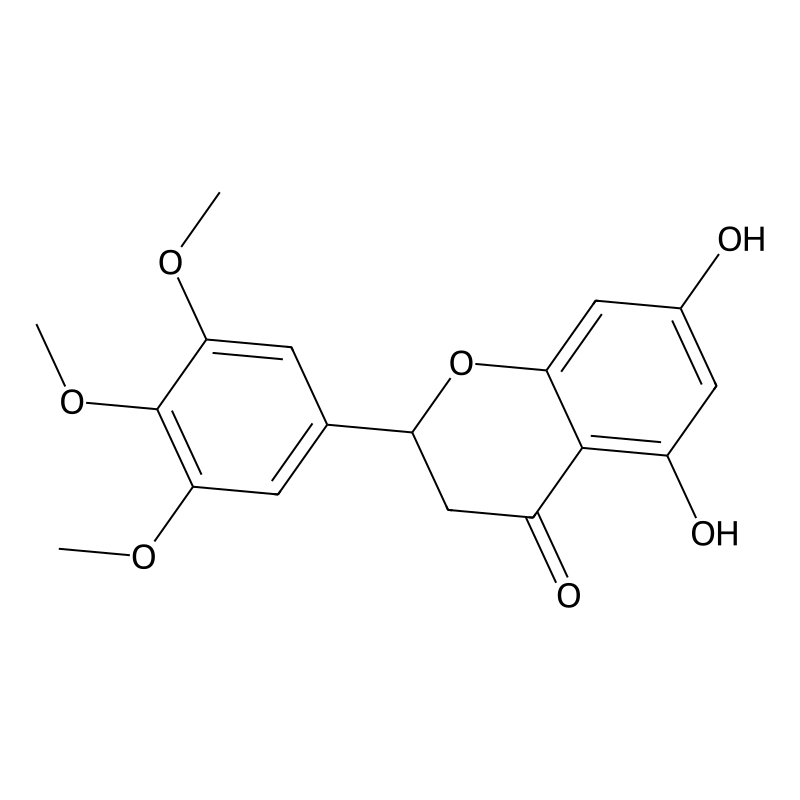N-(4-anilinophenyl)-N'-hydroxyoctanediamide

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
N-(4-anilinophenyl)-N'-hydroxyoctanediamide is a synthetic compound featuring a hydroxylamine functional group along with an aniline moiety. Its structure consists of two key components: an anilino group (derived from aniline) and a hydroxyoctanediamide chain. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to interact with biological targets.
- Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and amine.
- Oxidation: The hydroxylamine group can be oxidized to form an oxime, which may further participate in condensation reactions.
- Substitution Reactions: The anilino group can engage in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.
Research indicates that compounds similar to N-(4-anilinophenyl)-N'-hydroxyoctanediamide exhibit significant biological activities, including:
- Antiviral Activity: Some derivatives have shown promise as inhibitors of viral enzymes, particularly those involved in the replication of viruses such as SARS-CoV-2.
- Antimicrobial Properties: Compounds with similar structural motifs often display antibacterial or antifungal properties, making them candidates for further pharmacological investigation.
The synthesis of N-(4-anilinophenyl)-N'-hydroxyoctanediamide typically involves multi-step organic reactions:
- Formation of the Aniline Derivative: Aniline is reacted with appropriate acylating agents to form an anilamide.
- Hydroxylamine Introduction: Hydroxylamine can be introduced through nucleophilic substitution or addition reactions to form the final compound.
- Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
N-(4-anilinophenyl)-N'-hydroxyoctanediamide has potential applications in several fields:
- Pharmaceutical Development: As a lead compound for designing new drugs targeting specific enzymes or receptors.
- Material Science: Investigated for use in polymers or coatings due to its unique chemical properties.
- Biochemical Research: Utilized in studies exploring enzyme inhibition and protein interactions.
Interaction studies involving N-(4-anilinophenyl)-N'-hydroxyoctanediamide focus on its binding affinity and mechanism of action with various biological targets. Techniques such as molecular docking simulations and binding assays are employed to assess:
- Binding Affinity: Evaluating how strongly the compound interacts with target proteins, which is crucial for drug efficacy.
- Mechanism of Action: Understanding how the compound influences biological pathways at the molecular level.
Several compounds share structural similarities with N-(4-anilinophenyl)-N'-hydroxyoctanediamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-sulfamoylphenyl)-2-carboxamide | Contains a sulfonamide group | Enhanced solubility and potential antibacterial activity |
| 2-n-heptyl-4-hydroxyquinoline-N-oxide | Hydroxyquinoline backbone | Known for its redox activity and interaction with enzymes |
| 4-anilino-4-oxobutanoic acid | Oxobutanoic acid moiety | Exhibits anti-inflammatory properties |
These compounds illustrate variations in functional groups and biological activities, showcasing the versatility of similar chemical frameworks.








